molecular formula C24H23IN2O B295177 1-Benzhydryl-4-(2-iodobenzoyl)piperazine

1-Benzhydryl-4-(2-iodobenzoyl)piperazine

Cat. No.: B295177
M. Wt: 482.4 g/mol
InChI Key: XTORCHCFJFSXFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzhydryl-4-(2-iodobenzoyl)piperazine, also known as R-(-)-DOI, is a chemical compound that belongs to the family of phenylpiperazines. It was first synthesized in the 1990s and has been the subject of several scientific studies due to its potential use in pharmacological research.

Mechanism of Action

1-Benzhydryl-4-(2-iodobenzoyl)piperazine(-)-DOI acts as a partial agonist at the 5-HT2A receptor, which means it activates the receptor but to a lesser extent than a full agonist. It also has some affinity for other serotonin receptors, including 5-HT2B and 5-HT2C. The activation of these receptors leads to the modulation of various neurotransmitters, including dopamine and glutamate, which are involved in several physiological and pathological processes.
Biochemical and Physiological Effects
This compound(-)-DOI has been shown to induce behavioral effects in animal models, including head-twitch response and hyperlocomotion. It has also been shown to increase the release of dopamine and glutamate in various brain regions, which may contribute to its behavioral effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-Benzhydryl-4-(2-iodobenzoyl)piperazine(-)-DOI in lab experiments is its high affinity for the 5-HT2A receptor, which makes it a useful tool for investigating the role of this receptor in various physiological and pathological processes. However, one limitation is that its partial agonist activity may make it difficult to interpret the results of experiments, as its effects may be less pronounced than those of a full agonist.

Future Directions

There are several potential future directions for research on 1-Benzhydryl-4-(2-iodobenzoyl)piperazine(-)-DOI. One area of interest is its potential use as a tool for investigating the role of the 5-HT2A receptor in psychiatric disorders such as schizophrenia and depression. Another area of interest is its potential as a therapeutic agent for these disorders, as well as other conditions such as chronic pain and addiction. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of this compound(-)-DOI.

Synthesis Methods

The synthesis of 1-Benzhydryl-4-(2-iodobenzoyl)piperazine(-)-DOI involves the reaction of 2-iodobenzoyl chloride with benzhydryl piperazine in the presence of a base catalyst. The resulting product is then purified through chromatography to obtain a pure form of this compound(-)-DOI.

Scientific Research Applications

1-Benzhydryl-4-(2-iodobenzoyl)piperazine(-)-DOI has been used in several scientific studies as a tool to investigate the role of serotonin receptors in the brain. It has been shown to have a high affinity for the 5-HT2A receptor, which is involved in various physiological and pathological processes, including mood regulation, perception, and cognition.

Properties

Molecular Formula

C24H23IN2O

Molecular Weight

482.4 g/mol

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-(2-iodophenyl)methanone

InChI

InChI=1S/C24H23IN2O/c25-22-14-8-7-13-21(22)24(28)27-17-15-26(16-18-27)23(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,23H,15-18H2

InChI Key

XTORCHCFJFSXFJ-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4I

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4I

Origin of Product

United States

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